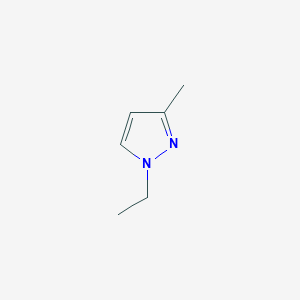

1-ethyl-3-methyl-1H-pyrazole

Descripción general

Descripción

1-Ethyl-3-methyl-1H-pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of 1-ethyl-3-methyl-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of 1-ethyl-3-methyl-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

1-Ethyl-3-methyl-1H-pyrazole appears as white to cream or pale yellow crystals or powder . Its assay (Aqueous acid-base Titration) is between 96.0% to 104.0% .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Structural Analysis : 1-Ethyl-3-methyl-1H-pyrazole derivatives have been synthesized and characterized through various methods. For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved via an effective route involving Knoevenagel approach and cyclocondensation reaction. This compound was further analyzed using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by X-ray diffraction studies (Naveen et al., 2021).

Antioxidant Properties

- Evaluation as Antioxidants : Certain pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been evaluated for their antioxidant susceptibilities through methods like DPPH and hydroxyl radical scavenging, indicating potential applications in areas requiring antioxidant properties (Naveen et al., 2021).

Corrosion Inhibition

- Use as Corrosion Inhibitors : Pyrazole derivatives have shown effectiveness as corrosion inhibitors for steel in hydrochloric acid. Studies reveal that compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester significantly reduce corrosion rates (Herrag et al., 2007).

Anticancer Research

- Anticancer Properties : Research has demonstrated the synthesis and evaluation of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives from pyrazole compounds like ethyl 5-amino-1H-pyrazole-4-carboxylate, showing significant in vitro antiproliferative activity against cancer cells. This suggests the potential of these compounds in the development of new anticancer drugs (Jose, 2017).

Crystallography and Structural Studies

- X-Ray Crystallography : Extensive structural studies of various pyrazole derivatives have been conducted using X-ray crystallography. This research provides valuable insights into the structural properties of these compounds, which is crucial for understanding their potential applications in different scientific fields (Viveka et al., 2016).

Tautomerism Studies

- Analysis of Tautomerism : Studies on NH-pyrazoles have revealed interesting aspects of their tautomerism both in solution and in the solid state. This understanding is essential for the development of pyrazole-based compounds with specific properties (Cornago et al., 2009).

Safety And Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

Propiedades

IUPAC Name |

1-ethyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-4-6(2)7-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUGFSHWYDKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475601 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-1H-pyrazole | |

CAS RN |

30433-57-9 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

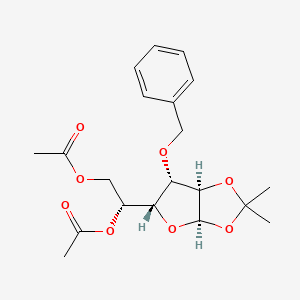

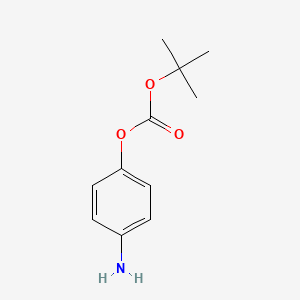

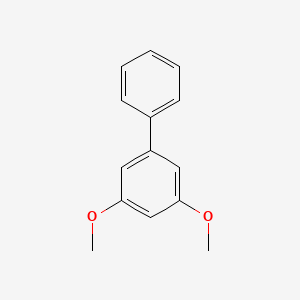

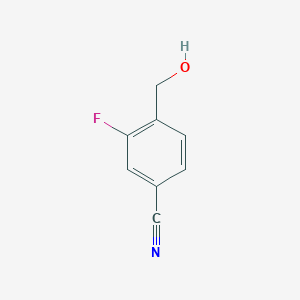

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)